molecular formula C20H24N4O2 B5978048 6-[2-(azepan-1-yl)-2-oxoethyl]-3-phenyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrimidin-5-one

6-[2-(azepan-1-yl)-2-oxoethyl]-3-phenyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrimidin-5-one

Cat. No.: B5978048
M. Wt: 352.4 g/mol
InChI Key: CWEUUDIXDHWEOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-[2-(azepan-1-yl)-2-oxoethyl]-3-phenyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrimidin-5-one is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrazolo[1,5-a]pyrimidine core, which is fused with a phenyl group and an azepane moiety, making it a unique and interesting molecule for scientific research.

Preparation Methods

The synthesis of 6-[2-(azepan-1-yl)-2-oxoethyl]-3-phenyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrimidin-5-one typically involves multi-step reactions. One common synthetic route includes the following steps:

    Formation of the pyrazolo[1,5-a]pyrimidine core: This can be achieved through a cyclization reaction involving appropriate precursors such as hydrazine derivatives and β-ketoesters.

    Introduction of the phenyl group: This step often involves a substitution reaction where a phenyl group is introduced to the pyrazolo[1,5-a]pyrimidine core.

    Attachment of the azepane moiety: The azepane ring can be introduced through a nucleophilic substitution reaction, where an azepane derivative reacts with the intermediate compound.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

6-[2-(azepan-1-yl)-2-oxoethyl]-3-phenyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrimidin-5-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used, but they generally involve modifications to the pyrazolo[1,5-a]pyrimidine core or the attached functional groups.

Scientific Research Applications

6-[2-(azepan-1-yl)-2-oxoethyl]-3-phenyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrimidin-5-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: The compound exhibits various biological activities, including antimicrobial, antiviral, and anticancer properties. It is often used in biological assays to evaluate its effects on different cell lines and microorganisms.

    Medicine: Due to its potential therapeutic properties, this compound is investigated for its use in drug development, particularly as a candidate for treating cancer and infectious diseases.

    Industry: In the pharmaceutical industry, it is used in the development of new drugs and as a reference compound for quality control and standardization.

Mechanism of Action

The mechanism of action of 6-[2-(azepan-1-yl)-2-oxoethyl]-3-phenyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrimidin-5-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to alterations in cellular processes. For example, it may inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation, thereby inducing cell cycle arrest and apoptosis in cancer cells. The exact molecular targets and pathways can vary depending on the specific biological context and the type of cells or organisms being studied.

Comparison with Similar Compounds

6-[2-(azepan-1-yl)-2-oxoethyl]-3-phenyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrimidin-5-one can be compared with other similar compounds, such as:

    Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share a similar core structure but differ in the attached functional groups, leading to variations in their biological activities and applications.

    Indole derivatives: Indole-based compounds also exhibit diverse biological activities and are used in various therapeutic applications. They differ in their core structure but share some similarities in their functional groups and biological properties.

    Triazolo[1,5-a]pyrimidine derivatives: These compounds have a triazole ring fused to the pyrimidine core, resulting in different chemical and biological properties compared to pyrazolo[1,5-a]pyrimidines.

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse biological activities, making it a valuable compound for scientific research and drug development.

Properties

IUPAC Name

6-[2-(azepan-1-yl)-2-oxoethyl]-3-phenyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrimidin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O2/c25-18(23-10-6-1-2-7-11-23)12-16-14-24-19(22-20(16)26)17(13-21-24)15-8-4-3-5-9-15/h3-5,8-9,13,16H,1-2,6-7,10-12,14H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWEUUDIXDHWEOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)CC2CN3C(=C(C=N3)C4=CC=CC=C4)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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